molecular formula C25H27F3N6O B1192803 GSK1910364

GSK1910364

Cat. No. B1192803
M. Wt: 484.5272
InChI Key: SIPXNBONDHNOHI-IZAXUBKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK1910364 is a novel inhibitor of EPHX2 (epoxide hydrolase 2, alias soluble epoxide hydrolase or sEH), up-regulating cytoprotective genes and down-regulating proinflammatory cytokine production.

Scientific Research Applications

Graph Signal Processing and Its Applications

Graph Signal Processing (GSP) is a field that focuses on processing data defined on irregular graph domains. GSK1910364 might be relevant in this context as it relates to the processing and analysis of complex data structures, which is a key aspect of GSP. The research delves into core ideas of GSP, their connections to conventional digital signal processing, and the development of basic GSP tools like sampling and filtering. Moreover, it explores GSP's applications in sensor network data, biological data, image processing, and machine learning (Ortega et al., 2017).

Migrating Scientific Applications from Grid to Cloud

The migration of scientific applications from grid to cloud infrastructure is a significant trend in the domain of scientific computing and might involve GSK1910364 as part of this technological shift. The study emphasizes the conceptual, technical, and technological challenges of this migration by examining solutions for distributed processing, execution, management of complex tasks, data management, and data gathering. It uses the Grid-based gSWAT application supporting the SWAT hydrological model calibration over the Grid infrastructure as a case study, focusing on the mapping of platform and data models onto cloud levels (Biro et al., 2012).

Good Scientific Practice in MEEG Research

Good Scientific Practice (GSP) in MEEG (magneto- and electroencephalography) research encompasses explicit and implicit rules or guidelines to ensure high-quality work and efficient sharing within the community. The research sheds light on GSP's specific standards and guidelines for technical competence in MEEG research, including cognitive biases, logical fallacies, pre-registration, collaborative and reproducible research, data acquisition, analysis, reporting, sharing, and ethical implications. GSP is periodically revisited to reflect cultural changes and advancements in the field (Niso et al., 2021).

Supporting Data-Intensive Analysis Processes

In the context of data-intensive scientific research, various software applications are employed to support analyses and processes. The research highlights the essential requirements for these applications, including interoperability, integration, automation, reproducibility, and efficient data handling. It reviews enabling technologies like workflows, services, and portals, illustrating that no single technology can meet all requirements, thus necessitating hybrid technologies to support data-intensive research (Yao et al., 2014).

properties

Product Name

GSK1910364

Molecular Formula

C25H27F3N6O

Molecular Weight

484.5272

IUPAC Name

cis-4-((4-(Methylamino)-6-phenyl-1,3,5-triazin-2-yl)amino)-N-(2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C25H27F3N6O/c1-29-23-32-21(16-7-3-2-4-8-16)33-24(34-23)31-19-13-11-17(12-14-19)22(35)30-15-18-9-5-6-10-20(18)25(26,27)28/h2-10,17,19H,11-15H2,1H3,(H,30,35)(H2,29,31,32,33,34)/t17-,19+

InChI Key

SIPXNBONDHNOHI-IZAXUBKRSA-N

SMILES

O=C([C@H]1CC[C@@H](NC2=NC(NC)=NC(C3=CC=CC=C3)=N2)CC1)NCC4=CC=CC=C4C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK1910364;  GSK-1910364;  GSK 1910364

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.